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Compound Name:
1-phenyl-1H-pyrazole-3-

carbaldehyde

Cat. No.: B1590352 Get Quote

The Foundation: Structural and Electronic
Properties
The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl

carbon. This, in turn, is governed by a delicate interplay of inductive effects, resonance, and

steric hindrance imparted by the substituent attached to the formyl group.

1-Phenyl-1H-pyrazole-3-carbaldehyde: The pyrazole ring is a unique heterocyclic system

containing two adjacent nitrogen atoms. The nitrogen at the N1 position (bearing the phenyl

group) is pyrrole-like and can be considered electron-donating to the ring system. Conversely,

the N2 nitrogen is pyridine-like and acts as an electron-withdrawing center.[4] The net effect of

the pyrazole ring, particularly when attached at the C3 position, is electron-withdrawing. This

inductive pull of electrons away from the formyl group increases the partial positive charge on

the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to

nucleophilic attack compared to a simple phenyl ring.[5][6]

Benzaldehyde: This serves as our baseline. The phenyl ring has a relatively modest electronic

influence on the aldehyde. It lacks the strong electron-withdrawing character of the pyrazole

ring.

Pyridine-3-carbaldehyde: The nitrogen atom in the pyridine ring is highly electronegative and

exerts a powerful electron-withdrawing inductive effect (-I) across the ring. This effect
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significantly depletes electron density from the formyl group at the C3 position, making its

carbonyl carbon highly electrophilic and, consequently, very reactive towards nucleophiles.

Structural and Electronic Comparison Key Factors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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